![molecular formula C22H20 B14322872 1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene CAS No. 104729-89-7](/img/structure/B14322872.png)
1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethene bridge substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalyst: Zeolite beta to promote the alkylation process.
Reagents: Benzene and styrene as the primary reactants.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through its aromatic rings and ethene bridge. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: Similar structure but lacks the 2,4-dimethylphenyl group.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains additional hydroxyl groups on the benzene rings.
Uniqueness
1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different applications and interactions in scientific research and industrial processes.
Properties
CAS No. |
104729-89-7 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C22H20/c1-17-13-14-21(18(2)15-17)16-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI Key |
IWRNDBWDWOCRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



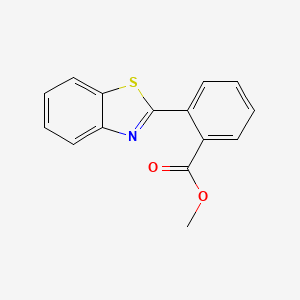
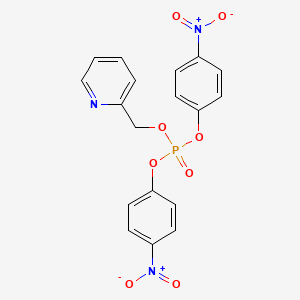
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

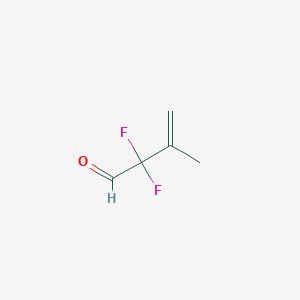
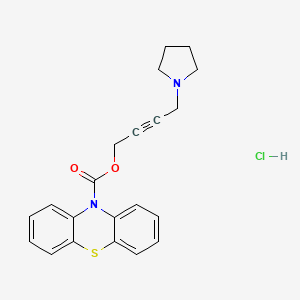
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

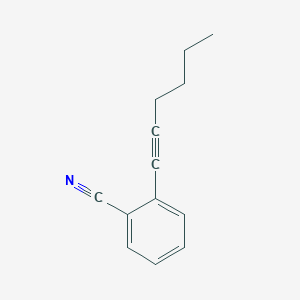
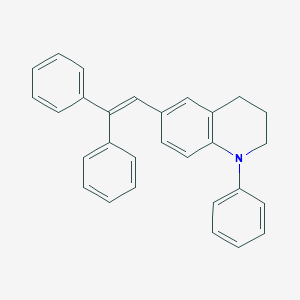

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
